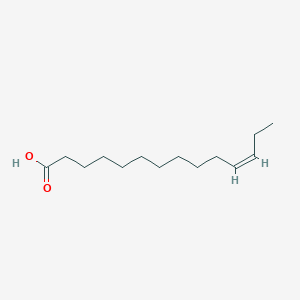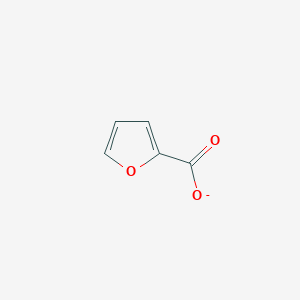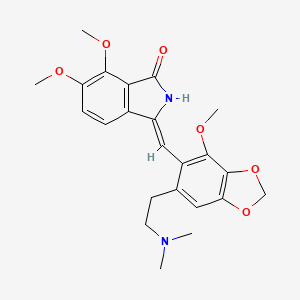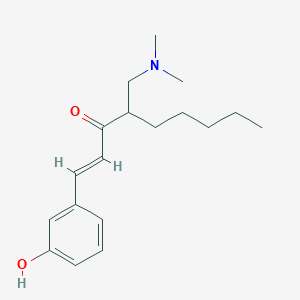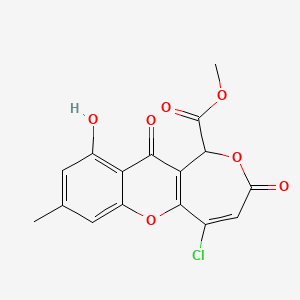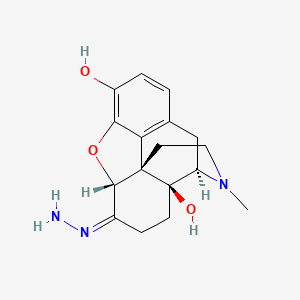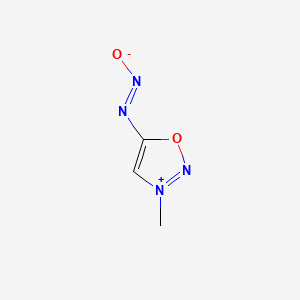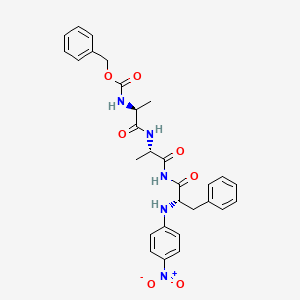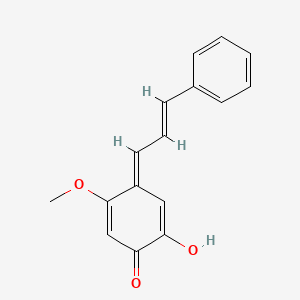
Isochromophilone V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochromophilone V is a natural product found in Penicillium multicolor with data available.
Applications De Recherche Scientifique
Inhibition of Acyl-CoA: Cholesterol Acyltransferase
Isochromophilone V, isolated from Penicillium multicolor FO-3216, has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). The IC50 values of isochromophilones, including V, were determined in an enzyme assay using rat liver microsomes, indicating its potential in regulating cholesterol metabolism (Arai et al., 1995).
Novel Azaphilone Structure and Antibiotic Activity
Isochromophilone IX, a novel azaphilone compound isolated from Penicillium species, is related to this compound in structure. These compounds represent a unique class of γ-amino butyric acid (GABA) containing metabolites, highlighting their potential in antibiotic development and biological research (Michael et al., 2003).
Applications in HIV Research
Isochromophilone I and II, closely related to this compound, have been identified as inhibitors of gp120-CD4 binding, a key interaction in HIV infection. This suggests potential applications of this compound in HIV research, exploring its effects on viral entry and replication processes (Matsuzaki et al., 1995).
Cytotoxic Activities and Cancer Research
Isochromophilones, including this compound, have been explored for their cytotoxic activities against various cancer cell lines. These studies contribute to understanding their potential as anti-cancer agents, especially in targeting specific cancer types (Luo et al., 2018).
Propriétés
Numéro CAS |
167355-56-8 |
|---|---|
Formule moléculaire |
C19H23ClO4 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one |
InChI |
InChI=1S/C19H23ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,17,21,23H,5H2,1-4H3/b7-6+,12-8+/t11-,17+,19+/m0/s1 |
Clé InChI |
ZFOBGKZKFOAYTR-ZZSXOZOGSA-N |
SMILES isomérique |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)O)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl |
SMILES canonique |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl |
Synonymes |
isochromophilone V |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(18)F]p-MPPF](/img/structure/B1237405.png)
